molecular formula C21H24N6O2 B2997214 (4-((1H-imidazol-1-yl)methyl)phenyl)(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034286-21-8

(4-((1H-imidazol-1-yl)methyl)phenyl)(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No.: B2997214
CAS No.: 2034286-21-8
M. Wt: 392.463
InChI Key: JRVORGXZQNEQRL-UHFFFAOYSA-N
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Description

The compound "(4-((1H-imidazol-1-yl)methyl)phenyl)(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone" is a structurally complex molecule featuring three key components:

  • Pyrrolidine-piperazine hybrid: A pyrrolidinyl group substituted with a pyrazine ring, modified with a dimethylamino group at the 6-position, likely influencing solubility and receptor binding .
  • Methanone linker: Bridges the aromatic and heterocyclic components, providing rigidity and structural stability .

Properties

IUPAC Name

[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]-[4-(imidazol-1-ylmethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O2/c1-25(2)19-11-23-12-20(24-19)29-18-7-9-27(14-18)21(28)17-5-3-16(4-6-17)13-26-10-8-22-15-26/h3-6,8,10-12,15,18H,7,9,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRVORGXZQNEQRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)C3=CC=C(C=C3)CN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound is characterized by the following structural components:

  • Imidazole moiety : Known for its role in various biological systems and as a pharmacophore in drug design.
  • Pyrrolidine ring : Often associated with enhanced bioactivity.
  • Dimethylamino group : Contributes to the lipophilicity and overall pharmacokinetic properties.

Anticancer Activity

Recent studies have indicated that imidazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the target compound have shown IC50 values in the nanomolar range against various cancer cell lines:

CompoundCell LineIC50 (nM)Mechanism of Action
Compound AHCT-15200Tubulin polymerization inhibition
Compound BHeLa100Induction of apoptosis via p53 signaling
Target CompoundMDA-MB-231TBDTBD

In a study by , it was reported that certain imidazole derivatives demonstrated potent inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. The target compound's structure suggests it may function similarly due to its imidazole component.

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Preliminary tests indicate activity against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings suggest that the compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways, although further mechanistic studies are required.

Case Studies

  • In vitro Study on Cancer Cell Lines : A recent investigation evaluated the effects of the target compound on MDA-MB-231 breast cancer cells. The study found that treatment led to increased levels of pro-apoptotic markers such as p53 and Bax while decreasing anti-apoptotic Bcl-2 levels, indicating a shift towards apoptosis .
  • Antimicrobial Efficacy : In a separate study focusing on antimicrobial properties, the compound was tested against several pathogens. Results showed significant inhibition of growth in Staphylococcus aureus, suggesting potential for development as an antibiotic agent .

Mechanistic Insights

The biological activity of the target compound can be attributed to its ability to interact with specific molecular targets within cells:

  • Tubulin Inhibition : Similar compounds have been shown to bind to tubulin, preventing its polymerization, which is crucial for mitosis .
  • Apoptotic Pathways : The modulation of apoptotic markers indicates that the compound may activate intrinsic apoptotic pathways, making it a candidate for cancer therapy .

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Comparisons

Compound Name / ID Core Structure Substituents / Modifications Molecular Formula (Representative) Key Features
Target Compound Phenyl-imidazole + pyrrolidine-pyrazine 6-(Dimethylamino)pyrazine, methylimidazole C₂₃H₂₅N₅O₂ (hypothetical) Dual heterocycles, polar groups
(3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone Pyrazole + pyrazolopyrimidine 3,5-Dimethylpyrazole, pyrimidine-amino linkage C₂₃H₂₀N₈O High aromaticity, planar structure
1H-Benzo[d]imidazol-2-yl(4-(2-((4-methoxybenzyl)(pyridin-2-yl)amino)ethyl)piperazin-1-yl)methanone Benzimidazole + piperazine-pyridine Methoxybenzyl, pyridinylaminoethyl C₂₇H₂₉N₅O₂ Extended conjugation, basic N
(4-(2-(1H-Imidazol-1-yl)ethoxy)phenyl)-(3-(4-bromophenyl)pyrrolidin-1-yl)methanone Imidazole-ethoxy-phenyl + bromophenyl-pyrrolidine Bromophenyl, ethoxyimidazole C₂₇H₂₅BrN₂O₂ Halogen substituent, flexible linker

Receptor Targeting

  • In contrast, the benzimidazole-piperazine derivative exhibits dual histamine H1/H4 receptor antagonism, highlighting divergent therapeutic applications.

Bioactivity Trends

  • Pyrazole-pyrimidine hybrids (e.g., ) demonstrate moderate antimicrobial activity, suggesting the target compound’s pyrazine moiety could confer similar properties.
  • Halogenated analogues (e.g., ) show enhanced lipophilicity and membrane permeability, a trait absent in the target compound but relevant for optimization.

Research Implications and Gaps

  • Structural Advantages: The dimethylamino-pyrazine group in the target compound may improve solubility compared to halogenated analogues (e.g., ), though this requires experimental validation.
  • Contradictions : While imidazole modifications in Ponatinib derivatives failed to enhance activity , the target’s pyrazine-focused design may circumvent these limitations.
  • Unanswered Questions: No direct evidence addresses the target compound’s stability or metabolic profile. Comparative studies with and are needed to assess selectivity and toxicity.

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